5-Bromoisoquinoline-1-carboxylic acid
Overview
Description
5-Bromoisoquinoline-1-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C10H6BrNO2 It is a derivative of isoquinoline, characterized by the presence of a bromine atom at the 5th position and a carboxylic acid group at the 1st position of the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoisoquinoline-1-carboxylic acid typically involves the bromination of isoquinoline derivatives. One common method is the bromination of isoquinoline in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like acetic acid or chloroform at elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as recrystallization and chromatography further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Bromoisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinoline derivatives or reduction to yield isoquinoline derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed:
- Substituted isoquinoline derivatives
- Quinoline derivatives
- Coupled products with various functional groups
Scientific Research Applications
5-Bromoisoquinoline-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in the development of novel pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a key intermediate in the synthesis of drugs targeting various diseases, including neurological disorders and infectious diseases.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromoisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Isoquinoline: A structural isomer of quinoline, used as a precursor in the synthesis of various alkaloids and pharmaceuticals.
Quinoline: Known for its applications in antimalarial drugs and other therapeutic agents.
5-Bromoisoquinoline: Similar to 5-Bromoisoquinoline-1-carboxylic acid but lacks the carboxylic acid group, affecting its reactivity and applications
Uniqueness: this compound is unique due to the presence of both a bromine atom and a carboxylic acid group, which confer distinct chemical properties and reactivity. This makes it a valuable compound in the synthesis of complex molecules and in various research applications .
Properties
IUPAC Name |
5-bromoisoquinoline-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-8-3-1-2-7-6(8)4-5-12-9(7)10(13)14/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXXNDCVWRDKAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=O)O)C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70745092 | |
Record name | 5-Bromoisoquinoline-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70745092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111311-65-9, 1253654-73-7 | |
Record name | 5-Bromoisoquinoline-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70745092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromoisoquinoline-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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